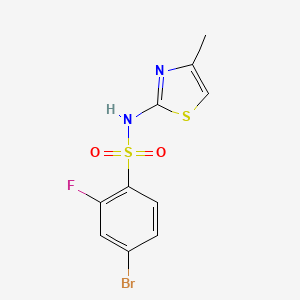
4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 1771023-86-9 . It has a molecular weight of 351.22 and is a pale-yellow to yellow-brown solid . This compound is used in scientific research, particularly in drug discovery, medicinal chemistry, and molecular biology.
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C10H8BrFN2O2S2/c1-6-5-17-10(13-6)14-18(15,16)9-3-2-7(11)4-8(9)12/h2-5H,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 351.22 . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitizing Agents
Compounds similar to 4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide, particularly zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, have been extensively studied for their photophysical and photochemical properties. These properties make them highly useful as photosensitizers in photodynamic therapy, an alternative cancer treatment method. The synthesized compounds show promising characteristics such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy. They are particularly noted for their potential in treating cancer due to their remarkable photophysical properties and stability (Pişkin et al., 2020; Öncül et al., 2022).
Radiopharmaceuticals
The synthesis of N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzensulfonamides has been researched to develop new secondary labeling precursors for 18F-labeled compounds in radiopharmaceuticals. These compounds, including bromo-analogues, have been studied for their stability under various conditions, which is crucial for their application in medical imaging and treatment (Schirrmacher et al., 2003).
Antitumor Activity
A series of benzenesulfonamide derivatives have been synthesized and evaluated for their antitumor activity. Notably, compounds like N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide have shown significant activity and selectivity towards specific cancer cell lines, highlighting the potential of benzenesulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).
Supramolecular Chemistry
Studies involving N-(4-bromobenzoyl)-substituted benzenesulfonamides have focused on understanding molecular packing and intermolecular interactions, essential for the development of materials with specific properties. These studies also explore the modulating effect of substituents on sulfonamide rings on the formation of diverse supramolecular architectures, beneficial in various chemical applications (Naveen et al., 2017).
Antimicrobial Agents
Certain benzenesulfonamide derivatives, such as fluorobenzamides containing thiazole and thiazolidine, have been synthesized and shown promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in these compounds is noted to enhance their antimicrobial activity, indicating their potential as antimicrobial agents (Desai et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2S2/c1-6-5-17-10(13-6)14-18(15,16)9-3-2-7(11)4-8(9)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXNVOCQNCZWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2615630.png)
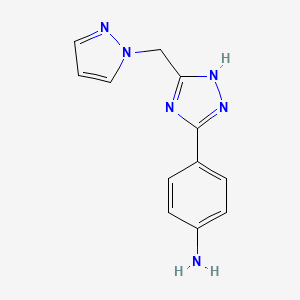
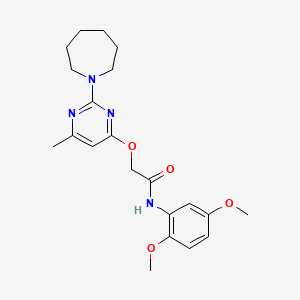
![2-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethanol](/img/structure/B2615635.png)

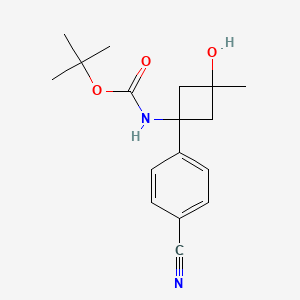
![1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride](/img/structure/B2615638.png)
![3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2615644.png)

![6-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2615647.png)
![2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2615648.png)
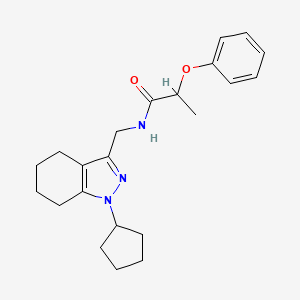
![3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2615652.png)